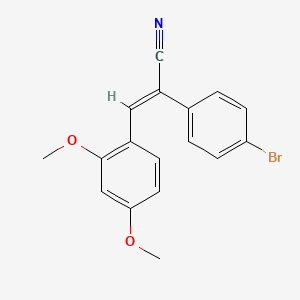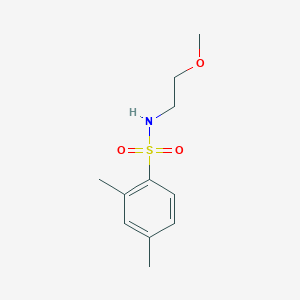![molecular formula C21H26FN3O B5296969 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes called kinases that are involved in cancer cell growth and proliferation.
Wirkmechanismus
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide works by selectively inhibiting the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in cancer cell growth and survival. By blocking these enzymes, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide can induce apoptosis (programmed cell death) and inhibit tumor growth.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments include its high potency and selectivity for the targeted kinases, as well as its favorable pharmacokinetic profile. However, its limitations include the potential for off-target effects and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, including:
1. Combination therapy: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide could be combined with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Clinical trials: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
3. Biomarker identification: Biomarkers could be identified to predict response to 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide and guide patient selection for treatment.
4. Structural optimization: Further structural optimization could be performed to improve the potency and selectivity of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide for the targeted kinases.
In conclusion, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer. Its selective inhibition of specific kinases involved in cancer cell growth and survival makes it a viable candidate for further development, and its favorable pharmacokinetic profile and tolerability in animal models suggest that it may have clinical utility. Further studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and response prediction.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 4-(4-methyl-1-piperazinyl)benzylamine to form an intermediate, which is then coupled with propanoic acid to yield the final product. The process has been optimized to achieve high yields and purity, making 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide a viable candidate for further development.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied in preclinical models, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has demonstrated activity against both wild-type and mutant forms of the targeted kinases.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-24-12-14-25(15-13-24)19-9-6-17(7-10-19)16-23-21(26)11-8-18-4-2-3-5-20(18)22/h2-7,9-10H,8,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHIHBWVXJFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-{[4-(4-methylpiperazin-1-YL)phenyl]methyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)